molecular formula C10H8O6 B3327294 2-Methylbenzene-1,3,5-tricarboxylic acid CAS No. 32971-88-3

2-Methylbenzene-1,3,5-tricarboxylic acid

Cat. No.: B3327294
CAS No.: 32971-88-3
M. Wt: 224.17 g/mol
InChI Key: AYXZCFRWTIRMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbenzene-1,3,5-tricarboxylic acid, also known as trimesic acid, is an organic compound with the molecular formula C10H8O6. It is a derivative of benzene with three carboxylic acid groups and a methyl group attached to the benzene ring. This compound is known for its crystalline structure and is used in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzene-1,3,5-tricarboxylic acid typically involves the oxidation of mesitylene (1,3,5-trimethylbenzene) using strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3). The reaction conditions often require elevated temperatures and acidic or basic environments to facilitate the oxidation process .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes where mesitylene is oxidized in the presence of catalysts. This method ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzene-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzenes, alcohols, aldehydes, and more complex carboxylic acids .

Comparison with Similar Compounds

  • Trimellitic acid (1,2,4-benzenetricarboxylic acid)
  • Hemimellitic acid (1,2,3-benzenetricarboxylic acid)

Comparison: 2-Methylbenzene-1,3,5-tricarboxylic acid is unique due to the presence of a methyl group, which influences its chemical reactivity and physical properties. Compared to trimellitic and hemimellitic acids, it has different solubility and stability characteristics, making it suitable for specific applications in material science and catalysis .

Properties

IUPAC Name

2-methylbenzene-1,3,5-tricarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16/h2-3H,1H3,(H,11,12)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXZCFRWTIRMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylbenzene-1,3,5-tricarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methylbenzene-1,3,5-tricarboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Methylbenzene-1,3,5-tricarboxylic acid
Reactant of Route 4
2-Methylbenzene-1,3,5-tricarboxylic acid
Reactant of Route 5
2-Methylbenzene-1,3,5-tricarboxylic acid
Reactant of Route 6
2-Methylbenzene-1,3,5-tricarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.